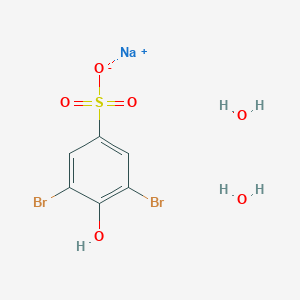
2-Amino-3-(hydroxysulfonylthio)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Sulpho-L-Cysteine Sodium Salt: is a compound that contains a sulfonic acid group (-SO3H) attached to the amino acid L-cysteine. It is typically found in the form of its sodium salt. This compound is a white crystalline or crystalline powder that is soluble in water and alcohol. It is used in various scientific research applications, particularly in the study of antioxidants and as a reducing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Sulpho-L-Cysteine Sodium Salt can be synthesized through a chemical reaction between L-cysteine and sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve maintaining an acidic environment to facilitate the sulfonation process .
Industrial Production Methods: In industrial settings, the production of S-Sulpho-L-Cysteine Sodium Salt involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Sulpho-L-Cysteine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: S-Sulpho-L-Cysteine Sodium Salt is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .
Biology: In biological research, this compound is used to study the role of sulfur-containing amino acids in cellular processes. It is also used in the study of oxidative stress and antioxidant mechanisms .
Medicine: It is also being investigated for its role in modulating cellular redox states .
Industry: In industrial applications, this compound is used in the production of various chemicals and pharmaceuticals. It is also used in the formulation of antioxidant products .
Mechanism of Action
S-Sulpho-L-Cysteine Sodium Salt exerts its effects primarily through its ability to act as a reducing agent. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and proteins involved in redox regulation. The pathways involved include the modulation of cellular redox states and the activation of antioxidant defense mechanisms .
Comparison with Similar Compounds
L-Cysteine: A naturally occurring amino acid with similar reducing properties.
L-Methionine: Another sulfur-containing amino acid with antioxidant properties.
Cysteine-S-Sulfonate: A compound with similar chemical structure and properties.
Uniqueness: S-Sulpho-L-Cysteine Sodium Salt is unique due to its sulfonic acid group, which enhances its solubility and reactivity compared to other sulfur-containing amino acids. This makes it particularly useful in applications requiring high solubility and reactivity .
Properties
Molecular Formula |
C3H7NO5S2 |
|---|---|
Molecular Weight |
201.2 g/mol |
IUPAC Name |
2-amino-3-sulfosulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO5S2/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |
InChI Key |
NOKPBJYHPHHWAN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)
![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)





![[3,6,13-Trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784412.png)
![Methyl 6-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B10784420.png)

![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)

